molecular formula C20H14N4O3S B13371807 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13371807
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: DURSVMFXPLNQIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound combining a triazolo[3,4-b][1,3,4]thiadiazole core with a 2,3-dihydro-1,4-benzodioxin moiety and a 3-methylbenzofuran substituent. Triazolothiadiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, as highlighted in recent studies . The benzodioxin and benzofuran groups in this compound likely modulate its electronic and steric profiles, influencing receptor binding and metabolic stability compared to simpler analogs.

Eigenschaften

Molekularformel

C20H14N4O3S

Molekulargewicht

390.4 g/mol

IUPAC-Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H14N4O3S/c1-11-13-4-2-3-5-14(13)27-17(11)18-21-22-20-24(18)23-19(28-20)12-6-7-15-16(10-12)26-9-8-25-15/h2-7,10H,8-9H2,1H3

InChI-Schlüssel

DURSVMFXPLNQIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC6=C(C=C5)OCCO6

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique arrangement of benzodioxin and triazole moieties that may contribute to its biological effects. The molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S, and its molecular weight is approximately 302.36 g/mol.

1. Anticancer Activity

Recent studies have indicated that derivatives of related compounds exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown potent inhibitory effects on tubulin assembly and antiproliferative activity across various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
CA-4HeLa180
6aMDA-MB-231370
11eHT-293100

This table illustrates the varying potency of different compounds against specific cancer cell lines, highlighting the potential of the compound as an anticancer agent .

2. Histone Deacetylase (HDAC) Inhibition

The compound has been evaluated for its ability to inhibit HDAC enzymes. In vitro studies revealed that certain derivatives demonstrated moderate HDAC inhibitory activity with residual enzymatic activity ranging from 40% to 75%. The most active derivatives showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents in cancer treatment through epigenetic modulation .

3. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. These computational analyses suggest that the compound can effectively bind to target proteins involved in cancer progression and other diseases. The structural characteristics of the compound facilitate strong interactions with these targets, supporting its potential therapeutic applications .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study 1 : A study involving a benzofuran derivative showed significant inhibition of cell growth in human lung cancer cells (A549), with a notable reduction in viability observed at lower concentrations.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of triazole derivatives indicated that they could modulate inflammatory pathways effectively.

These case studies emphasize the versatility and potential applications of compounds related to 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in pharmacology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties can be contextualized against structurally related triazolothiadiazoles (Table 1):

Compound Substituents Molecular Formula Molecular Weight Key Biological Activity References
Target compound 6-(2,3-Dihydro-1,4-benzodioxin-6-yl), 3-(3-methylbenzofuran-2-yl) C₂₂H₁₆N₄O₃S 440.46 g/mol Pending pharmacological validation
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(Benzodioxin-methyl), 3-(furan-2-yl) C₁₆H₁₂N₄O₃S 340.36 g/mol Not reported
3-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives 3-(Benzofuran-pyrazole), 6-aryl amine Variable ~450–500 g/mol Antimicrobial (MIC: 12.5–50 µg/mL)
6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1,3,4]thiadiazole 6-Phenyl, 3-(4-pyridyl) C₁₃H₉N₅S 275.31 g/mol Antioxidant, antimicrobial

Key Observations :

  • Aromatic Stacking : The benzofuran moiety may engage in π-π interactions with biological targets, similar to pyridyl or phenyl groups in other derivatives, but with distinct electronic effects due to methyl substitution .
  • Bioactivity Trends: Antimicrobial activity in triazolothiadiazoles correlates with electron-withdrawing substituents (e.g., pyridyl, halogenated aryl) and planar heterocyclic systems .

Research Findings and Pharmacological Insights

Structural and Crystallographic Data
  • Planar Triazolothiadiazole Core : X-ray studies of similar compounds confirm a planar triazolothiadiazole ring system (max deviation: 0.013 Å) with dihedral angles of ~74° between the core and aryl substituents, favoring intercalation with DNA or enzymes .
  • C–H···π Interactions : Weak intermolecular interactions stabilize crystal packing, which may influence solubility and bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.